1-Pentene, 5-bromo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene, 5-bromo-4-methyl- is an organic compound with the molecular formula C6H11Br. It is a derivative of pentene, where a bromine atom is attached to the fifth carbon and a methyl group is attached to the fourth carbon of the pentene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene, 5-bromo-4-methyl- can be synthesized through various methods. One common method involves the bromination of 4-methyl-1-pentene. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 1-Pentene, 5-bromo-4-methyl- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Pentene, 5-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) for dehydrohalogenation.
Major Products:
Substitution: 4-methyl-1-pentanol (when reacted with NaOH).
Addition: 5-bromo-4-methylpentane (when hydrogenated).
Elimination: 4-methyl-1-pentyne (when dehydrohalogenated).
Scientific Research Applications
1-Pentene, 5-bromo-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alkenes.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic properties.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-Pentene, 5-bromo-4-methyl- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The double bond in the compound allows it to participate in addition reactions, where electrophiles add across the double bond, leading to the formation of saturated products .
Comparison with Similar Compounds
1-Pentene, 5-bromo-: Similar structure but without the methyl group.
4-Methyl-1-pentene: Similar structure but without the bromine atom.
1-Bromo-4-methylpentane: Similar structure but with a single bond instead of a double bond
Uniqueness: 1-Pentene, 5-bromo-4-methyl- is unique due to the presence of both a bromine atom and a methyl group on the pentene chain. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89490-02-8 |
---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
5-bromo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h3,6H,1,4-5H2,2H3 |
InChI Key |
PNIJDHKXDHFPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.